molecular formula C6H16O5 B052580 cis,cis-1,3,5-Cyclohexanetriol dihydrate CAS No. 60662-54-6

cis,cis-1,3,5-Cyclohexanetriol dihydrate

Cat. No. B052580
CAS RN: 60662-54-6
M. Wt: 168.19 g/mol
InChI Key: MAPLMYMZLRIJSP-UHFFFAOYSA-N
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Description

“Cis,cis-1,3,5-Cyclohexanetriol Dihydrate” is a hydrogenated derivative of Phloroglucinol . It is a white crystalline powder or crystals and is used for research purposes .


Molecular Structure Analysis

The molecular formula of “cis,cis-1,3,5-Cyclohexanetriol Dihydrate” is C6H12O3·2H2O . Its molecular weight is 168.19 .


Physical And Chemical Properties Analysis

“Cis,cis-1,3,5-Cyclohexanetriol Dihydrate” appears as a white crystalline powder or crystals . It has a water content of 19 to 24% .

Scientific Research Applications

  • Modular Ligand Design : It is used in the stereospecific synthesis of modular ligands based on the cis-1,3-trans-5-substituted cyclohexane framework. The efficient mono-silylation and mono-tosylation procedures derived from this compound contribute to the synthesis of various ligands for supramolecular coordination chemistry (Fielden, Sprott & Cronin, 2005).

  • Catalysis in Synthesis : It serves as a bidentate O-donor ligand in a Cu-catalytic system, enhancing the efficiency of cross-coupling reactions of alkyl, aryl, or heterocyclic thiols with various halides, thus aiding in the synthesis of biologically important vinyl sulfides (Kabir et al., 2010).

  • Complex Formation : It reacts with cyclopentadienyltitanium complexes to form cis-1,3,5-cyclohexanetrialkoxide complexes with adamantane-type structures, useful in various structural and synthetic applications (Choquette et al., 1995).

Future Directions

“Cis,cis-1,3,5-Cyclohexanetriol Dihydrate” is currently used for research purposes . Its future directions could involve further exploration of its antispasmodic properties and potential applications in the treatment of spasms or convulsions.

properties

IUPAC Name

cyclohexane-1,3,5-triol;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3.2H2O/c7-4-1-5(8)3-6(9)2-4;;/h4-9H,1-3H2;2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAPLMYMZLRIJSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(CC1O)O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583499
Record name Cyclohexane-1,3,5-triol--water (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis,cis-1,3,5-Cyclohexanetriol dihydrate

CAS RN

60662-54-6
Record name Phloroglucitol dihydrate, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060662546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexane-1,3,5-triol--water (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHLOROGLUCITOL DIHYDRATE, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SC3XXD79A4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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